

A Comparative Analysis of Metallo-H2TAPP Complexes in Catalytic Oxidation Reactions

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Compound of Interest

Compound Name: *Meso-tetrakis(4-aminophenyl)porphyrin*

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A comprehensive guide for researchers and drug development professionals on the catalytic performance of various metallo-meso-tetra(p-aminophenyl)porphyrin (metallo-H2TAPP) complexes.

This guide provides a comparative assessment of the catalytic efficacy of a series of first-row transition metal complexes of meso-tetra(p-aminophenyl)porphyrin (H2TAPP). The catalytic activity of these complexes, featuring metal centers such as Iron (Fe), Manganese (Mn), Cobalt (Co), Nickel (Ni), and Copper (Cu), is evaluated in the context of oxidation reactions, which are fundamental transformations in organic synthesis and crucial for various industrial and pharmaceutical applications. This objective comparison, supported by experimental data from various studies, aims to assist researchers in selecting the most suitable catalyst for their specific needs.

Performance in Catalytic Oxidation of Cyclohexane

The oxidation of cyclohexane to cyclohexanol and cyclohexanone (KA oil) is a benchmark reaction for evaluating the catalytic activity of metalloporphyrin complexes. The following table summarizes the performance of different metallo-H2TAPP and related meso-substituted metalloporphyrin complexes in this reaction, highlighting key metrics such as conversion, selectivity, and turnover number (TON). It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Catalyst	Metal Center	Oxidant	Conversion (%)	Selectivity (KA Oil, %)	Turnover Number (TON)	Reference
Co-TNPP	Co(II)	O ₂	10.43	79.54	0.93 x 10 ⁴	[1]
[Fe(HL)(NO ₃)(H ₂ O) ₂] NO ₃	Fe(III)	TBHP	14.9	~86 (Cyclohexanol)	75	[2][3]
[Fe(HL)Cl ₂]	Fe(III)	TBHP	-	>90 (Cyclohexanol)	-	[2][3]
ZnMn-RPM (MOF)	Mn(III)	PhIO	-	83 (Cyclohexanol)	-	[4]
T(o-Cl)PP-MnIII Cl	Mn(III)	O ₂	-	-	2.4 x 10 ⁶	[5]
CoNPs@LDH	Co	TBHP	45.7	95.8	-	[6]

Note: TNPP = tetra(4-nitrophenyl)porphyrin, [Fe(HL)(NO₃)(H₂O)₂]
NO₃ and [Fe(HL)Cl₂] are non-porphyrin iron complexes included for comparative context in cyclohexane oxidation. ZnMn-RPM is a metal-organic framework containing Mn-porphyrin. T(o-Cl)PP-MnIII
Cl is a related manganese porphyrin. TBHP = tert-butyl hydroperoxide, PhIO = iodosylbenzene. KA Oil refers to the mixture of cyclohexanol and cyclohexanone. Data presented is based on the most relevant findings in the search results; direct comparative data for the full series of metallo-H₂TAPP under identical conditions was not available.

Performance in Catalytic Epoxidation of Alkenes

The epoxidation of alkenes is another critical transformation catalyzed by metalloporphyrins, yielding valuable epoxide intermediates. The table below presents available data on the performance of various metalloporphyrin complexes in alkene epoxidation.

Catalyst	Metal Center	Substrate	Oxidant	Conversion (%)	Selectivity (Epoxide, %)	Reference
FeTC4PCI	Fe(III)	Cyclohexene	O ₂	High	-	[7]
Mo2TCPP (MOF)	Mo(VI)	Cyclohexene	H ₂ O ₂	>99	>99	[8]

Note: FeTC4PCI is a crown ether-appended Fe(III) porphyrin. Mo2TCPP is a metal-organic framework based on a molybdenum porphyrin. Direct comparative data for the full series of metallo-H₂TAPP in alkene epoxidation under identical conditions was not available in the provided search results.

Experimental Protocols

Synthesis of Metallo-H₂TAPP Complexes (General Procedure)

The synthesis of metallo-H₂TAPP complexes typically involves the reaction of the free-base porphyrin, meso-tetra(p-aminophenyl)porphyrin (H₂TAPP), with a corresponding metal salt in a suitable solvent.

Materials:

- meso-tetra(p-aminophenyl)porphyrin (H₂TAPP)
- Metal salts (e.g., FeCl₃, MnCl₂, Co(OAc)₂·4H₂O, Ni(OAc)₂·4H₂O, Cu(OAc)₂·H₂O)
- Solvent (e.g., N,N-Dimethylformamide (DMF), Chloroform/Methanol mixture)

Procedure:

- Dissolve H₂TAPP in the chosen solvent in a round-bottom flask.
- Add a molar excess of the metal salt to the solution.

- Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress using UV-Vis spectroscopy. The completion of the reaction is indicated by the disappearance of the characteristic Soret band of the free-base porphyrin and the appearance of a new, shifted Soret band corresponding to the metalloporphyrin.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The crude product is then purified, typically by chromatography on a silica gel column, to yield the desired metallo-H2TAPP complex.
- The final product should be characterized by spectroscopic methods such as UV-Vis, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Catalytic Oxidation of Cyclohexane (General Procedure)

The following is a generalized protocol for the catalytic oxidation of cyclohexane using metallo-H2TAPP complexes.

Materials:

- Metallo-H2TAPP catalyst
- Cyclohexane (substrate)
- Oxidant (e.g., tert-butyl hydroperoxide (TBHP), molecular oxygen (O₂), iodosylbenzene (PhIO))
- Solvent (e.g., acetonitrile, or solvent-free)
- Internal standard for GC analysis (e.g., chlorobenzene)

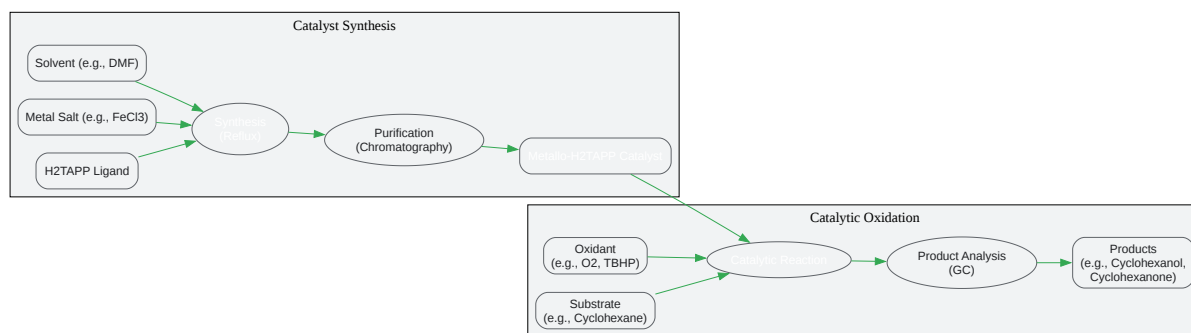
Procedure:

- In a reaction vessel, add the metallo-H2TAPP catalyst, cyclohexane, and the solvent (if applicable).
- Add the oxidant to initiate the reaction. If using O₂, the reaction is typically carried out under a pressurized oxygen atmosphere.

- The reaction mixture is stirred at a specific temperature for a set duration.
- After the reaction, an aliquot of the mixture is taken and may be treated with triphenylphosphine (PPh₃) to reduce any cyclohexyl hydroperoxide to cyclohexanol for accurate product quantification.
- The products (cyclohexanol and cyclohexanone) are analyzed and quantified using gas chromatography (GC) with an internal standard.
- The conversion of cyclohexane, selectivity for the products, and the turnover number (TON) are then calculated.

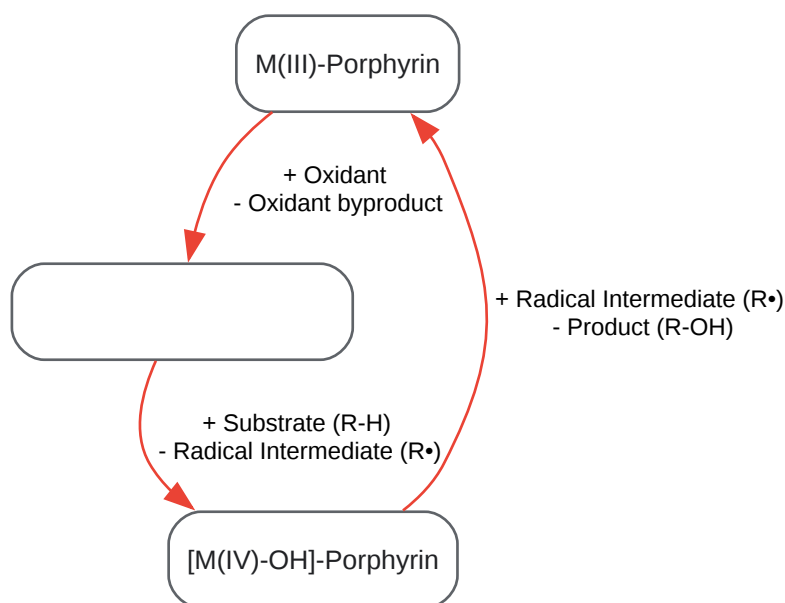
Reaction Mechanism and Experimental Workflow Visualization

The catalytic cycle for the oxidation of alkanes by metalloporphyrins generally proceeds through the formation of a high-valent metal-oxo species. This highly reactive intermediate is responsible for the functionalization of the C-H bonds of the substrate.



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Caption: Experimental workflow for the synthesis and catalytic testing of metallo-H2TAPP complexes.



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Caption: Simplified catalytic cycle for alkane hydroxylation by a metalloporphyrin complex.

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